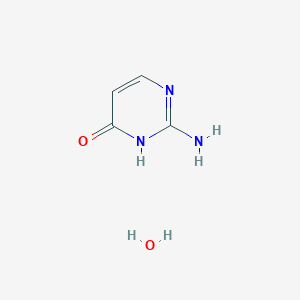![molecular formula C17H15NO2S B11777663 2-([1,1'-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole](/img/structure/B11777663.png)
2-([1,1'-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole is a complex organic compound that features a biphenyl group attached to a pyrrole ring with a methylsulfonyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole typically involves multiple steps, starting with the preparation of the biphenyl and pyrrole precursors. One common method involves the nucleophilic substitution reaction where a biphenyl derivative is reacted with a pyrrole derivative in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The biphenyl group can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (ClCH₂OCH₃) are used.
Major Products
The major products formed from these reactions include sulfone derivatives, cyclohexyl derivatives, and various substituted pyrrole compounds .
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying protein-ligand interactions.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The biphenyl group can intercalate with DNA, while the pyrrole ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a pyrrole ring.
Methylsulfonyl indole-benzimidazole derivatives: Similar sulfonyl group but different core structures.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole is unique due to its combination of a biphenyl group and a pyrrole ring with a methylsulfonyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C17H15NO2S |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
3-methylsulfonyl-2-(4-phenylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C17H15NO2S/c1-21(19,20)16-11-12-18-17(16)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12,18H,1H3 |
Clé InChI |
XAOHBJOHERXATH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


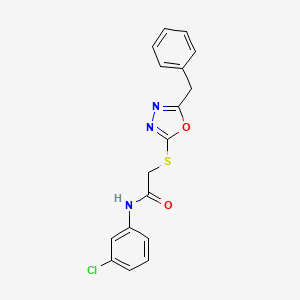
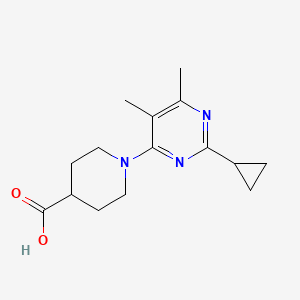
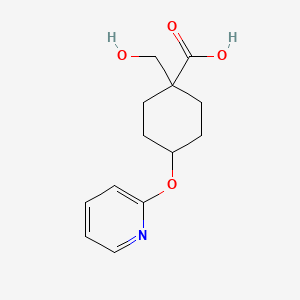
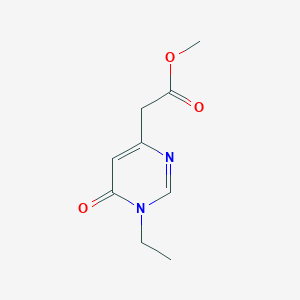

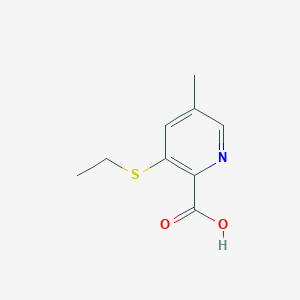

![2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11777624.png)
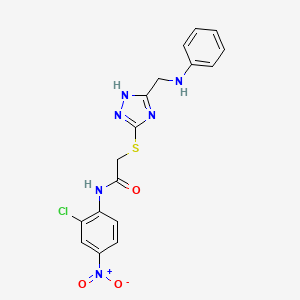
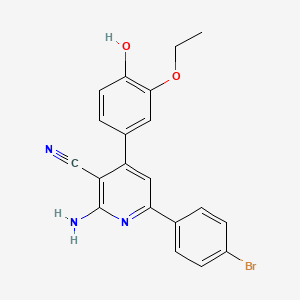

![4-Bromo-2-fluorobenzo[d]oxazole](/img/structure/B11777649.png)
![4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11777651.png)
